rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis
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Overview
Description
rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis: is a chiral compound with a bromine atom attached to a cyclopropyl ring and a hydroxyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis typically involves the bromination of cyclopropylmethanol. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure the selective formation of the desired isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding cyclopropylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of cyclopropylcarboxylic acid.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of cyclopropylamine or cyclopropylthiol derivatives.
Scientific Research Applications
Chemistry: rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its chiral nature allows for the exploration of stereospecific interactions in biochemical processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity that can be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The cyclopropyl ring provides structural rigidity, which can affect the overall conformation and reactivity of the molecule.
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromocyclopropylamine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopropylcarboxylic acid: An oxidized form of cyclopropylmethanol, used in different chemical contexts.
Uniqueness: rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis is unique due to its combination of a bromine atom and a hydroxyl group on a cyclopropyl ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
[(1S,2S)-2-bromocyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUNJUAOSVUXMT-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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